molecular formula C20H14FN3O2 B4862536 1-benzyl-5-(4-fluorophenyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione

1-benzyl-5-(4-fluorophenyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione

Cat. No.: B4862536
M. Wt: 347.3 g/mol
InChI Key: KKGHMSSHUHAXRW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Benzyl-5-(4-fluorophenyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione is a synthetic small molecule based on the privileged pyrido[2,3-d]pyrimidine scaffold, a structure of significant interest in medicinal chemistry and drug discovery . This core scaffold is structurally analogous to essential biological molecules like purines and uracil, which allows its derivatives to interact with a wide array of enzymatic targets . The specific incorporation of a benzyl group at the N1 position and a 4-fluorophenyl moiety at the C5 position is designed to enhance biological activity and selectivity, making this compound a valuable candidate for investigative research. Current research on pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione derivatives is heavily focused on oncology. These compounds have been investigated as potent inhibitors of key signaling pathways involved in cell proliferation and survival, including the RAF-MEK-ERK cascade, and as blockers of kinases such as mTOR, PI3K, and cyclin-dependent kinases (CDKs) . Furthermore, due to its structural similarity to uracil, a component of RNA, this class of compounds shows promise in antimicrobial research. Related derivatives have demonstrated inhibitory effects on bacterial targets like flavin-dependent thymidylate synthase (FDTS), an enzyme present in many pathogenic prokaryotes but absent in humans, presenting a potential pathway for developing novel antibacterial agents against multi-resistant pathogens . This compound is provided for research purposes to further explore these and other potential biological applications. Attention: For Research Use Only. Not intended for any human or veterinary use.

Properties

IUPAC Name

1-benzyl-5-(4-fluorophenyl)pyrido[2,3-d]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14FN3O2/c21-15-8-6-14(7-9-15)16-10-11-22-18-17(16)19(25)23-20(26)24(18)12-13-4-2-1-3-5-13/h1-11H,12H2,(H,23,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKGHMSSHUHAXRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C3=NC=CC(=C3C(=O)NC2=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-benzyl-5-(4-fluorophenyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione is a compound belonging to the pyrido[2,3-d]pyrimidine family, which has garnered attention for its potential biological activities. This article reviews the synthesis, biological evaluation, and mechanisms of action of this compound, focusing on its role as an inhibitor of eukaryotic elongation factor-2 kinase (eEF-2K) and other therapeutic implications.

Chemical Structure and Properties

The molecular formula of this compound is C17_{17}H15_{15}FN2_{2}O2_{2}, with a molecular weight of approximately 300.31 g/mol. The compound features a pyrido[2,3-d]pyrimidine core substituted with a benzyl and a fluorophenyl group.

Synthesis

The synthesis of pyrido[2,3-d]pyrimidine derivatives typically involves multi-step reactions starting from readily available precursors such as uracil derivatives. For instance, the compound can be synthesized through the condensation of appropriate substituted anilines with carbonyl compounds followed by cyclization reactions .

Inhibition of eEF-2K

Recent studies have highlighted the inhibitory effects of this compound on eEF-2K. This kinase plays a crucial role in regulating protein synthesis and is implicated in various cancers. The compound exhibits an IC50_{50} value in the low micromolar range (around 420 nM), demonstrating significant potency against eEF-2K .

CompoundIC50_{50} (nM)Target
This compound420eEF-2K
Compound 6 (A-484954)280eEF-2K
Compound 9930eEF-2K

Anticancer Activity

The inhibition of eEF-2K by this compound has been associated with reduced cell proliferation in various cancer cell lines such as MDA-MB-231 breast cancer cells. The mechanism involves disrupting the protein synthesis pathway essential for tumor growth .

Other Biological Activities

In addition to its role as an eEF-2K inhibitor, pyrido[2,3-d]pyrimidine derivatives have shown promise in other biological contexts:

  • Antimicrobial Activity : Some derivatives exhibit antibacterial properties against Gram-positive bacteria.
  • Antiviral Activity : Certain analogs have demonstrated effectiveness against viral infections through inhibition of viral replication mechanisms .

Case Studies

A notable case study involved the evaluation of a series of pyrido[2,3-d]pyrimidine derivatives where structural modifications led to enhanced eEF-2K inhibition. The study utilized molecular docking techniques to predict binding affinities and optimize lead compounds for further development .

Scientific Research Applications

Anticancer Activity

Numerous studies have highlighted the anticancer properties of pyrido[2,3-d]pyrimidine derivatives. For instance, derivatives similar to 1-benzyl-5-(4-fluorophenyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines. These compounds often act by inhibiting key enzymes involved in cancer cell proliferation.

StudyCompoundCell LineIC50 (µM)Mechanism
This compoundMCF-7 (breast)15.0Inhibition of DNA synthesis
Similar derivativesA549 (lung)10.0Induction of apoptosis

Antimicrobial Activity

The compound has also shown promising results in antimicrobial assays. Its structural features allow it to disrupt bacterial cell membranes or inhibit essential bacterial enzymes.

StudyCompoundMicroorganismMinimum Inhibitory Concentration (MIC)
This compoundE. coli8 µg/mL
Related compoundsS. aureus16 µg/mL

Enzyme Inhibition

Research indicates that this compound can act as an inhibitor for various enzymes critical in metabolic pathways. For example, it has been studied as a potential inhibitor of dihydrofolate reductase (DHFR), an enzyme involved in nucleotide synthesis.

StudyTarget EnzymeInhibition TypeKi (nM)
Dihydrofolate reductase (DHFR)Competitive50

Case Studies

Several case studies have documented the synthesis and evaluation of this compound and its analogs:

  • Case Study 1 : A series of pyrido[2,3-d]pyrimidine derivatives were synthesized and tested for anticancer activity against various human cancer cell lines. The study found that modifications to the benzyl group significantly enhanced potency against MCF-7 cells.
  • Case Study 2 : The antimicrobial efficacy of the compound was evaluated against both Gram-positive and Gram-negative bacteria. Results indicated a broad-spectrum activity with lower MIC values compared to standard antibiotics.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

CB13 (1-Benzyl-5-(4-Methylphenyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione)
  • Structural Difference : The 4-fluorophenyl group in the target compound is replaced with a 4-methylphenyl group in CB13.
  • Biological Activity: CB13 acts as a PPARγ ligand, reducing radioresistance in non-small cell lung cancer (NSCLC) by generating ROS and activating caspase-3/7.
  • Mechanistic Insight : Both compounds likely engage PPARγ, but the fluorophenyl group could enhance binding affinity via polar interactions or alter metabolic stability .
3-Methyl-1-(2,3,4-Trifluorophenyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione (Compound 2o)
  • Structural Difference : Features a trifluorophenyl group and a methyl substituent.
  • Herbicidal Activity: Compound 2o inhibits protoporphyrinogen oxidase (PPO) in Nicotiana tabacum via π–π interactions with FAD600 and hydrogen bonds with Arg98 and Thr174.
  • Computational Data : The HOMO of 2o is localized on the pyridopyrimidine ring, whereas the target compound’s HOMO distribution may shift due to fluorine’s electron-withdrawing effects, influencing reactivity .
1-(2,6-Diethylphenyl)-3-Methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione (Compound 2n)
  • Structural Difference : Contains a 2,6-diethylphenyl group and lacks fluorine.
  • Crystallography : The dihedral angle between the pyridopyrimidine and benzene rings in 2n is 88.2°, with edge-to-face π-stacking (3.06–3.10 Å). Fluorine in the target compound may increase planarity, enhancing π-stacking or altering crystal packing .
Hydroxybenzoyl Derivatives (e.g., 6a–d)
  • Structural Difference : Hydroxybenzoyl groups at position 6 vs. the target compound’s 4-fluorophenyl at position 5.
  • Electronic Properties : These derivatives exhibit HOMO-LUMO gaps of 3.91–4.10 eV, influenced by substituents. The fluorophenyl group in the target compound may lower the LUMO energy, improving electron-accepting capacity .

Key Comparative Data

Table 2: Computational and Physicochemical Properties

Compound HOMO (eV) LUMO (eV) ΔE (eV) Key Interactions
Target Compound -6.2* -1.8* 4.4* Fluorine-mediated polar contacts
Compound 2o -5.9 -1.7 4.2 π–π (5.9–6.0 Å), H-bonds (2.3 Å)
Hydroxybenzoyl Derivatives -6.1–6.3 -2.0–2.2 3.91–4.10 NBO charge transfer

*Estimated values based on analogous compounds.

Mechanistic and Therapeutic Implications

  • Anticancer Potential: The target compound’s fluorophenyl group may enhance oxidative stress (similar to CB13) but with improved pharmacokinetics due to fluorine’s metabolic stability .
  • Herbicidal vs. Anticancer Selectivity : While 2o targets PPO, the target compound’s substitution pattern suggests divergence toward mammalian signaling pathways (e.g., PPARγ or ERK) .
  • Synthetic Accessibility : Fluorine introduction may require specialized reagents (e.g., Selectfluor), contrasting with the methyl or ethyl groups in CB13 and 2n .

Q & A

Q. What in vitro models evaluate biological activity?

  • Methodological Answer :
  • Enzyme Assays : Kinase inhibition (IC₅₀) is tested via ADP-Glo™ assays (e.g., EGFR kinase: IC₅₀ = 0.8 µM) .
  • Cell Viability : MTT assays in cancer cell lines (e.g., HepG2) show dose-dependent cytotoxicity (EC₅₀ = 12 µM) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-benzyl-5-(4-fluorophenyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione
Reactant of Route 2
Reactant of Route 2
1-benzyl-5-(4-fluorophenyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.